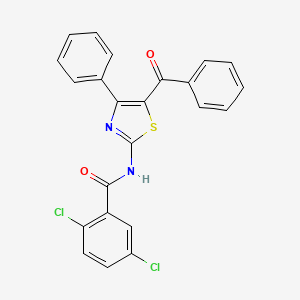

![molecular formula C8H14N2O B2657334 4-Methyl-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one CAS No. 2361643-65-2](/img/structure/B2657334.png)

4-Methyl-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one is a chemical compound with a unique structure that has garnered significant interest in scientific research. This compound is commonly referred to as THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) and is a GABA receptor agonist.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Synthesis of Substituted Derivatives : A study by Goto et al. (1991) details the synthesis of various substituted derivatives of pyrrolo[3,4-b]pyridin-5-ones. These compounds were synthesized by reacting 7-hydroxy derivatives with various nucleophiles. This process demonstrates the versatility of the compound in creating a range of derivatives with potential applications in different fields (Goto et al., 1991).

Catalytic Methylation : A 2020 study by Grozavu et al. describes a catalytic method for the methylation of pyridines, a process related to the compound . This method is significant for its use of simple feedstock chemicals and has implications in drug discovery and organic chemistry (Grozavu et al., 2020).

Synthesis of Azaindole Derivatives : Figueroa‐Pérez et al. (2006) discuss the use of similar pyrrolo[3,4-b]pyridine derivatives for the synthesis of 7-azaindole derivatives, indicating the compound’s utility in creating structurally diverse and potentially bioactive molecules (Figueroa‐Pérez et al., 2006).

Material Science Applications

Development of Polyimides : Research by Wang et al. (2006) focuses on synthesizing novel polyimides using pyridine-containing dianhydride monomers, which are structurally related to the compound . These polyimides show good solubility and thermal stability, indicating potential applications in high-performance materials (Wang et al., 2006).

Creating Mixed Ligand Complexes : A study by Morita et al. (1978) describes synthesizing mixed ligand complexes using pyridine and substituted pyridines, demonstrating the compound’s potential in coordination chemistry and material science applications (Morita et al., 1978).

Luminescence and Crystal Engineering : Li et al. (2015) synthesized co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, indicating the potential of pyridine derivatives in developing materials with unique optical properties (Li et al., 2015).

High Glass Transition Polyimides : Wang et al. (2008) explored the synthesis of polyimides containing pyridine units, highlighting their high glass transition temperatures and thermal stability. These materials also exhibited fluorescence changes upon protonation, suggesting applications in optoelectronics or sensors (Wang et al., 2008).

Supramolecular Liquid Crystal Associates : Naoum et al. (2010) studied the effect of substitution on liquid crystal associates formed through hydrogen-bonding interactions involving pyridine-based derivatives. This research points to potential applications in liquid crystal technology (Naoum et al., 2010).

Eigenschaften

IUPAC Name |

4-methyl-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-5-2-3-9-7-6(5)4-10-8(7)11/h5-7,9H,2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQYHMRHMXOXPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2C1CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

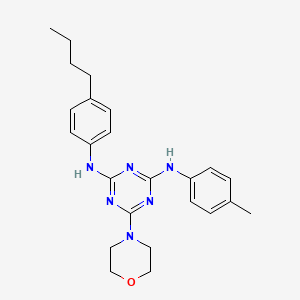

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2657252.png)

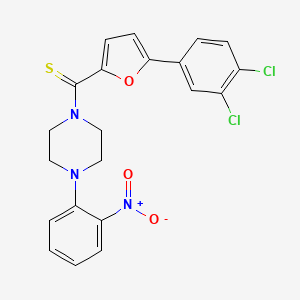

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2657254.png)

![2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]-N-(3-cyanothiolan-3-yl)acetamide](/img/structure/B2657258.png)

![6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride](/img/structure/B2657261.png)

![2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid](/img/structure/B2657262.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2657263.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2657264.png)

![6-(thiophen-2-ylmethyl)-4-(2-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2657266.png)

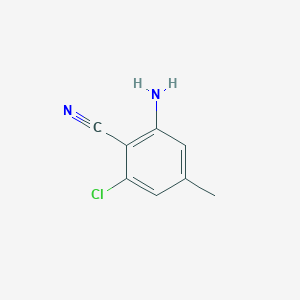

![3-chloro-N-cyano-4-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2657269.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2657272.png)